2,3-Dihydroxypropanenitrile chemical structure and properties
2,3-Dihydroxypropanenitrile chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxypropanenitrile, also known as glyceraldehyde cyanohydrin, is a polyhydroxylated nitrile with the chemical formula C₃H₅NO₂. This document provides a comprehensive overview of its chemical structure, and known properties, drawing from available literature and chemical databases. Due to the limited experimental data for this specific molecule, this guide also includes comparative data for its isomers, 2-hydroxypropanenitrile and 3-hydroxypropanenitrile, to provide a broader context. The synthesis of 2,3-dihydroxypropanenitrile is discussed in the context of the well-established Kiliani-Fischer synthesis, a classical method for elongating carbohydrate chains. While no specific biological signaling pathways involving 2,3-dihydroxypropanenitrile have been elucidated, its structural similarity to biological precursors suggests its potential relevance in prebiotic chemistry and as a building block in synthetic organic chemistry.
Chemical Structure and Identification
2,3-Dihydroxypropanenitrile possesses a three-carbon backbone with a nitrile group (-C≡N) and two hydroxyl groups (-OH) attached to adjacent carbons. The presence of a chiral center at the carbon bearing the nitrile and one hydroxyl group means that this compound can exist as a pair of enantiomers.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2,3-dihydroxypropanenitrile[1] |
| CAS Number | 69470-43-5[1] |
| Molecular Formula | C₃H₅NO₂[1] |
| Molecular Weight | 87.08 g/mol [1] |
| Canonical SMILES | C(C(C#N)O)O[1] |
| InChI Key | GLZDDCMPOSSPQC-UHFFFAOYSA-N[1] |
Physicochemical Properties
Table 1: Physicochemical Properties of Propanenitrile Isomers
| Property | 2,3-Dihydroxypropanenitrile (Computed) | 2-Hydroxypropanenitrile (Experimental) | 3-Hydroxypropanenitrile (Experimental) |
| Molecular Weight ( g/mol ) | 87.08[1] | 71.08 | 71.08 |
| XLogP3 | -1.3[1] | - | - |
| Topological Polar Surface Area (Ų) | 64.3[1] | - | - |
| Hydrogen Bond Donor Count | 2[1] | - | - |
| Hydrogen Bond Acceptor Count | 3[1] | - | - |
| Rotatable Bond Count | 1[1] | - | - |
| Melting Point (°C) | Not Available | -24 | -46 |
| Boiling Point (°C) | Not Available | 182-184 | 228 |
| Solubility | Not Available | Soluble in water | Soluble in water, ethanol, chloroform |
Spectroscopic Data
Detailed experimental spectroscopic data for 2,3-dihydroxypropanenitrile are limited. While a ¹³C NMR spectrum is referenced in PubChem to be available through SpectraBase, the raw data is not publicly accessible. For comparative purposes, the expected spectral characteristics and available data for related compounds are discussed.
¹H NMR Spectroscopy: The proton NMR spectrum of 2,3-dihydroxypropanenitrile would be expected to show signals corresponding to the protons on the carbon backbone and the hydroxyl protons. The chemical shifts and coupling patterns would be influenced by the electronegative nitrile and hydroxyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show three distinct signals for the three carbon atoms. The carbon of the nitrile group would appear in the characteristic downfield region for nitriles (typically 115-125 ppm). The two carbons bearing hydroxyl groups would appear in the range of 50-80 ppm.
Infrared (IR) Spectroscopy: The IR spectrum of 2,3-dihydroxypropanenitrile would be characterized by the following key absorptions:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
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A C≡N stretching vibration of medium intensity around 2210-2260 cm⁻¹.[2]
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C-O stretching vibrations in the region of 1000-1260 cm⁻¹.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water, HCN, and other small fragments from the parent molecule.
Synthesis of 2,3-Dihydroxypropanenitrile
A definitive, detailed experimental protocol for the synthesis of 2,3-dihydroxypropanenitrile is not described in the readily available literature. However, its synthesis can be conceptually designed based on the well-established Kiliani-Fischer synthesis .[3][4][5][6][7] This reaction involves the nucleophilic addition of a cyanide ion to an aldose, thereby elongating the carbon chain by one carbon and forming a cyanohydrin.
The logical precursor for the synthesis of 2,3-dihydroxypropanenitrile is glyceraldehyde .
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 2,3-dihydroxypropanenitrile from glyceraldehyde, based on the principles of the Kiliani-Fischer synthesis.
Caption: Proposed synthesis of 2,3-dihydroxypropanenitrile.
Representative Experimental Protocol (Adapted from Kiliani-Fischer Synthesis)
This protocol is a generalized procedure and would require optimization for the specific synthesis of 2,3-dihydroxypropanenitrile.
Materials:
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D,L-Glyceraldehyde
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Glacial acetic acid or a dilute mineral acid (e.g., H₂SO₄)
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Water
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Ion-exchange resin (for purification)
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Standard laboratory glassware and safety equipment
Procedure:
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Preparation of Cyanide Solution: In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared. The solution should be kept cool in an ice bath.
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Reaction with Glyceraldehyde: A solution of glyceraldehyde in water is slowly added to the chilled cyanide solution with constant stirring. The pH of the reaction mixture is carefully monitored and maintained in a slightly acidic to neutral range by the dropwise addition of a suitable acid. This is crucial to generate HCN in situ while avoiding its excessive volatilization.
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Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of glyceraldehyde and the formation of the cyanohydrin product.
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Work-up and Purification:
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Once the reaction is complete, the reaction mixture is cooled and passed through a cation-exchange resin to remove metal cations.
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Subsequently, it is passed through an anion-exchange resin to remove unreacted cyanide ions.
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The resulting aqueous solution is then concentrated under reduced pressure to yield the crude 2,3-dihydroxypropanenitrile.
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Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
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Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and the potential generation of hydrogen cyanide gas. All operations must be carried out in a certified fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. A cyanide antidote kit should be readily available.
Biological Relevance and Potential Applications
Currently, there is no direct evidence of 2,3-dihydroxypropanenitrile being involved in specific biological signaling pathways in complex organisms. However, its structure is of interest in the field of prebiotic chemistry .[1] As a derivative of glyceraldehyde, one of the simplest monosaccharides, it is considered a potential precursor in the abiotic synthesis of more complex biomolecules, such as sugars and amino acids, on the early Earth.
In the context of drug development, polyhydroxylated small molecules are of significant interest due to their potential to interact with biological targets such as enzymes and receptors. The nitrile group can also serve as a versatile synthetic handle for the introduction of other functional groups, including amines and carboxylic acids, making 2,3-dihydroxypropanenitrile a potential building block for the synthesis of novel pharmaceutical compounds.
Conclusion
2,3-Dihydroxypropanenitrile is a simple, chiral polyhydroxylated nitrile whose properties are not yet extensively documented in the scientific literature. While its synthesis can be achieved through the application of the Kiliani-Fischer synthesis to glyceraldehyde, a detailed experimental protocol and comprehensive characterization are still needed. The lack of extensive experimental data highlights an opportunity for further research to fully elucidate the chemical, physical, and potential biological properties of this molecule. Such studies would be valuable for researchers in the fields of synthetic organic chemistry, prebiotic chemistry, and drug discovery.
References
- 1. 2,3-Dihydroxypropanenitrile | C3H5NO2 | CID 13170124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kiliani-Fischer synthesis [chemeurope.com]
- 4. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 5. ukessays.com [ukessays.com]
- 6. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
